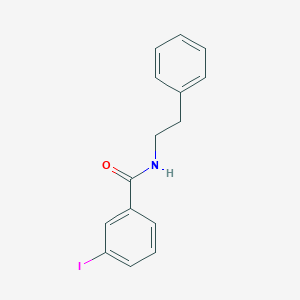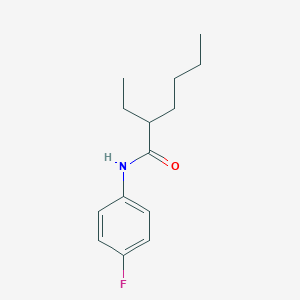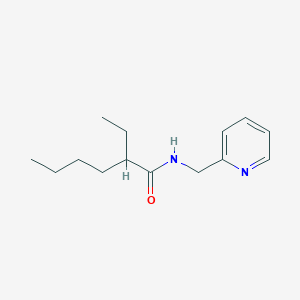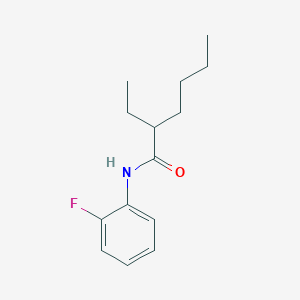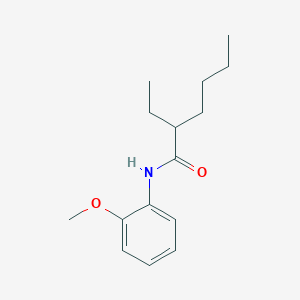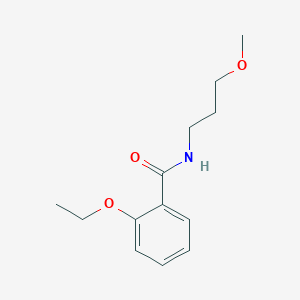
N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is a complex organic compound with a unique structure that combines an anthracene core with sulfonamide and hydroxyethyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide typically involves the reaction of 9,10-anthraquinone with sulfonamide and ethanolamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their conversion to the final product. The process is designed to be efficient and scalable, with considerations for cost-effectiveness and environmental impact. Common industrial methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the quinone moiety, leading to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
科学的研究の応用
N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe or inhibitor in various biochemical assays.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its ability to modulate biological pathways and its potential as a drug candidate.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting various biological pathways. The hydroxyethyl and sulfonamide groups play a crucial role in these interactions, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
Similar compounds include:
Methyldiethanolamine: An organic compound with similar hydroxyethyl functionality.
N-(2-hydroxyethyl)cytisine derivatives: Compounds with similar hydroxyethyl groups and biological activity.
1,8-naphthalimide derivatives:
Uniqueness
N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is unique due to its combination of an anthracene core with hydroxyethyl and sulfonamide groups This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
特性
分子式 |
C16H13NO5S |
|---|---|
分子量 |
331.3g/mol |
IUPAC名 |
N-(2-hydroxyethyl)-9,10-dioxoanthracene-1-sulfonamide |
InChI |
InChI=1S/C16H13NO5S/c18-9-8-17-23(21,22)13-7-3-6-12-14(13)16(20)11-5-2-1-4-10(11)15(12)19/h1-7,17-18H,8-9H2 |
InChIキー |
XFTDIUIKYZEEPY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NCCO |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


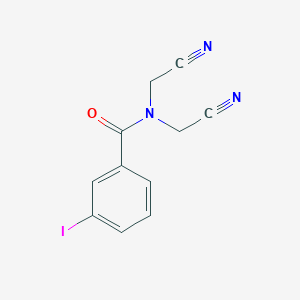
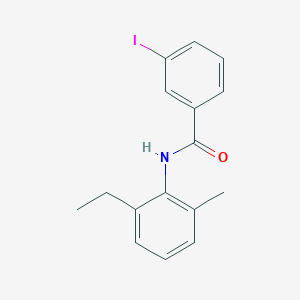
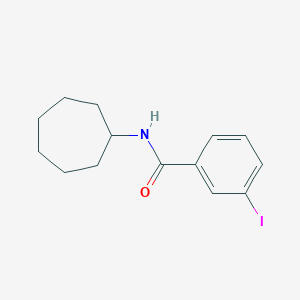
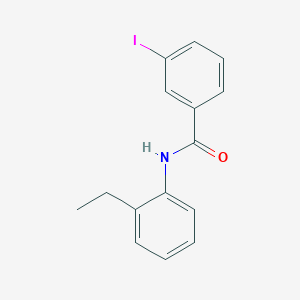

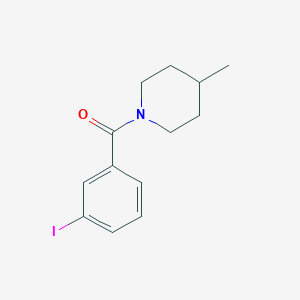
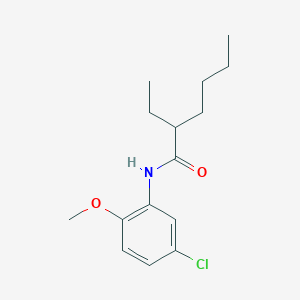
acetate](/img/structure/B411043.png)
